

# spectroscopic comparison of terminal vs. bridging carbonyls in $\text{Fe}_3(\text{CO})_{12}$

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iron dodecacarbonyl*

Cat. No.: *B12063169*

[Get Quote](#)

A Spectroscopic Comparison of Terminal vs. Bridging Carbonyls in Triiron Dodecacarbonyl,  $\text{Fe}_3(\text{CO})_{12}$  For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic signatures of terminal and bridging carbonyl (CO) ligands in the organometallic cluster triiron dodecacarbonyl,  $\text{Fe}_3(\text{CO})_{12}$ . The primary techniques discussed are Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy, supported by structural data.

## Introduction to $\text{Fe}_3(\text{CO})_{12}$

Triiron dodecacarbonyl is a dark green, air-sensitive solid that serves as a key precursor in organoiron chemistry. Its solid-state structure features a triangular cluster of three iron atoms. [1] The carbonyl ligands are arranged with  $\text{C}_{2v}$  symmetry, comprising ten terminal CO ligands, each bonded to a single iron atom, and two bridging CO ligands that span one of the Fe-Fe edges.[1] This structural distinction between terminal and bridging carbonyls gives rise to unique spectroscopic properties.

## Data Presentation

The following tables summarize the key spectroscopic data for the terminal and bridging carbonyl ligands in  $\text{Fe}_3(\text{CO})_{12}$ .

Table 1: Infrared Spectroscopy Data for Solid  $\text{Fe}_3(\text{CO})_{12}$

| Carbonyl Type | Vibrational Frequency (vco) / $\text{cm}^{-1}$ | Reference |
|---------------|------------------------------------------------|-----------|
| Terminal      | 2043, 2020, 1997                               | [2]       |
| Bridging      | 1840                                           | [2]       |

Table 2:  $^{13}\text{C}$  NMR Spectroscopy Data for  $\text{Fe}_3(\text{CO})_{12}$ 

| Carbonyl Type        | State    | Temperature | Chemical Shift ( $\delta$ ) / ppm | Note                                       | Reference |
|----------------------|----------|-------------|-----------------------------------|--------------------------------------------|-----------|
| All Carbonyls        | Solution | Room Temp.  | ~211                              | Rapid exchange averages all signals        | [1]       |
| Terminal (estimated) | Solution | Low Temp.   | ~208                              | Estimated based on substituted derivatives | [3]       |
| Bridging (estimated) | Solution | Low Temp.   | ~250                              | Estimated based on substituted derivatives | [3]       |

## Spectroscopic Analysis

### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and direct method for distinguishing between terminal and bridging carbonyl ligands in metal carbonyl clusters. The position of the  $\text{C}\equiv\text{O}$  stretching vibration is sensitive to the mode of coordination.

- Terminal Carbonyls: These exhibit stretching frequencies in the range of  $1850\text{--}2125\text{ cm}^{-1}$ . [4]  
In solid  $\text{Fe}_3(\text{CO})_{12}$ , the terminal carbonyls appear as strong bands at 2043, 2020, and 1997

$\text{cm}^{-1}$ .<sup>[2]</sup> The higher frequency reflects a stronger  $\text{C}\equiv\text{O}$  bond compared to bridging carbonyls.

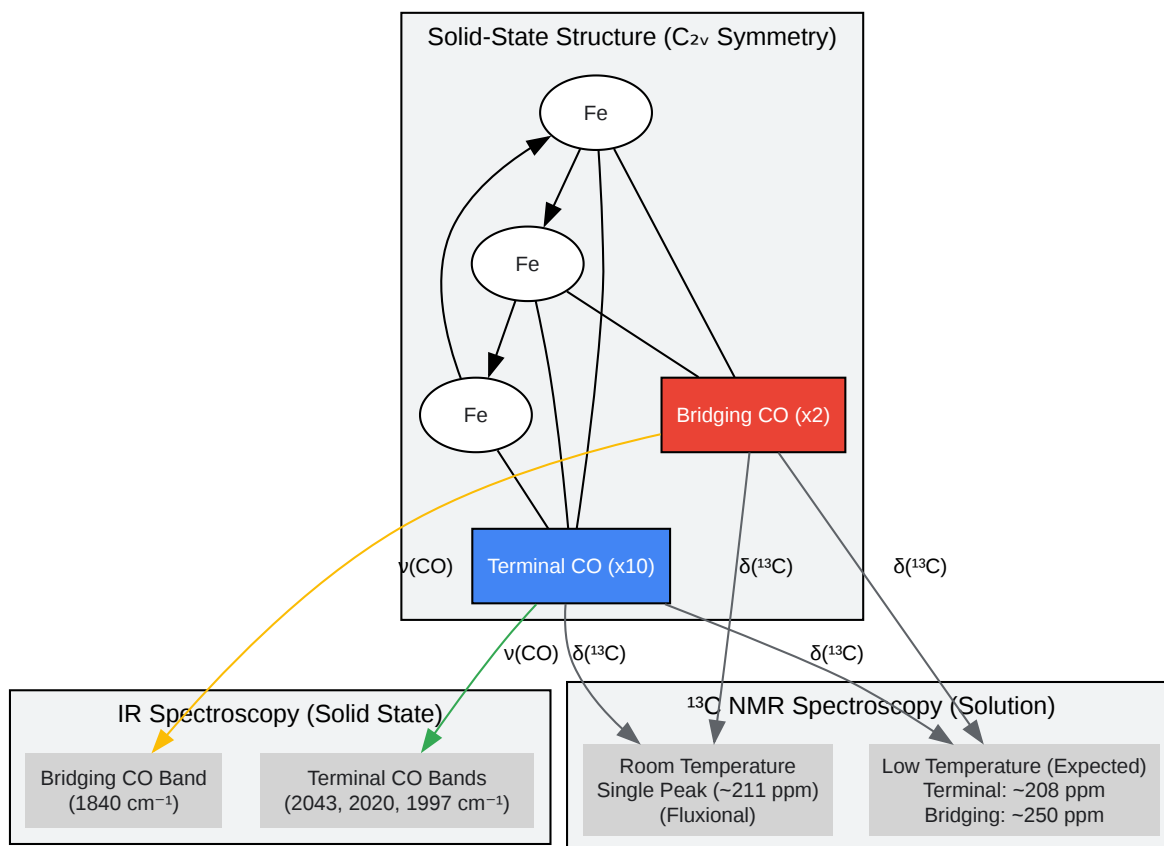
- **Bridging Carbonyls:** Bridging carbonyls have  $\text{C}\equiv\text{O}$  stretching frequencies in a lower range, typically  $1700\text{--}1850\text{ cm}^{-1}$ .<sup>[4]</sup> For  $\text{Fe}_3(\text{CO})_{12}$ , the bridging carbonyls are observed at a lower frequency of around  $1840\text{ cm}^{-1}$ .<sup>[2]</sup> The decrease in frequency is due to the weakening of the  $\text{C}\equiv\text{O}$  bond as it interacts with two metal centers, leading to increased back-donation into the  $\pi^*$  orbitals of the CO ligand.

## Carbon-13 ( $^{13}\text{C}$ ) NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the electronic environment of the carbon atoms in the carbonyl ligands. However, for  $\text{Fe}_3(\text{CO})_{12}$ , the interpretation is complicated by a dynamic process known as fluxionality.

- **Room Temperature Spectrum:** In solution at room temperature,  $\text{Fe}_3(\text{CO})_{12}$  undergoes rapid intramolecular exchange of the carbonyl ligands. This fluxional process is faster than the NMR timescale, resulting in the observation of a single sharp resonance for all twelve carbonyls at approximately 211 ppm.<sup>[1]</sup>
- **Low-Temperature Spectrum:** To resolve the signals for the chemically distinct terminal and bridging carbonyls, the temperature must be lowered to slow down the exchange process. However, the barrier to carbonyl scrambling in  $\text{Fe}_3(\text{CO})_{12}$  is exceptionally low, and even at temperatures as low as  $-150\text{ }^\circ\text{C}$ , a single sharp singlet is still observed, indicating that the exchange is still rapid on the NMR timescale.<sup>[1]</sup>
- **Estimated Chemical Shifts:** While direct experimental observation of distinct signals at low temperature is challenging for the parent  $\text{Fe}_3(\text{CO})_{12}$  cluster, the chemical shifts for the terminal and bridging carbonyls have been estimated based on the spectra of substituted, less fluxional derivatives. These estimations place the terminal carbonyls at approximately 208 ppm and the more deshielded bridging carbonyls at around 250 ppm.<sup>[3]</sup> The downfield shift of the bridging carbonyls is consistent with their increased interaction with the metal centers.

## Mandatory Visualization

Relationship between  $\text{Fe}_3(\text{CO})_{12}$  Structure and Spectroscopic Data[Click to download full resolution via product page](#)Caption: Structure-Spectra Correlation for  $\text{Fe}_3(\text{CO})_{12}$ 

## Experimental Protocols

Given the air-sensitive nature of  $\text{Fe}_3(\text{CO})_{12}$ , all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

### Infrared (IR) Spectroscopy of Solid $\text{Fe}_3(\text{CO})_{12}$

- Sample Preparation (Nujol Mull):

- In a glovebox or under a positive pressure of inert gas, place a small amount (2-5 mg) of solid  $\text{Fe}_3(\text{CO})_{12}$  into a clean, dry agate mortar.
- Add one to two drops of Nujol (mineral oil) to the solid.
- Grind the mixture with an agate pestle until a uniform, fine paste is formed.
- Transfer a small amount of the mull onto one face of a KBr or NaCl salt plate.
- Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum over the desired range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the clean salt plates should be taken for reference.
  - The characteristic  $\text{C}\equiv\text{O}$  stretching frequencies will be observed in the  $2100\text{-}1800\text{ cm}^{-1}$  region.[\[5\]](#)

## $^{13}\text{C}$ NMR Spectroscopy of $\text{Fe}_3(\text{CO})_{12}$

- Sample Preparation:
  - Use a J. Young NMR tube or a standard NMR tube with a septum-sealed cap.
  - In a glovebox, dissolve an appropriate amount of  $\text{Fe}_3(\text{CO})_{12}$  in a deuterated solvent that has been thoroughly dried and degassed (e.g., toluene- $\text{d}_8$ , THF- $\text{d}_8$ ). The solvent should have a low freezing point if low-temperature studies are intended.
  - Transfer the solution to the NMR tube and seal it under an inert atmosphere.
- Data Acquisition (Room Temperature):
  - Acquire a standard proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A single resonance for the carbonyl carbons is expected due to fluxionality.

- Data Acquisition (Variable Temperature):
  - If attempting to resolve the signals (though unlikely for  $\text{Fe}_3(\text{CO})_{12}$  itself), a variable temperature (VT) experiment is required.
  - Carefully cool the sample in the NMR probe in a stepwise manner to the desired low temperature, allowing the temperature to equilibrate at each step to avoid thermal shock to the probe.[6]
  - Acquire  $^{13}\text{C}$  NMR spectra at various temperatures to observe any changes in the line shape or the appearance of new signals.
  - Safety Note: Use appropriate, high-quality NMR tubes (e.g., Pyrex) for VT experiments to prevent tube failure at extreme temperatures. Ensure the chosen solvent will not freeze at the target temperature.[6]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [spectroscopic comparison of terminal vs. bridging carbonyls in  $\text{Fe}_3(\text{CO})_{12}$ ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12063169#spectroscopic-comparison-of-terminal-vs-bridging-carbonyls-in-fe-co]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)